8'-Bromo-spiro(cyclopentane-1,4'-(3'H)-1',2',3',4'-tetrahydroquinazoline)-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Spiro Formation: The spiro linkage can be introduced by reacting the quinazoline intermediate with a cyclopentane derivative under specific conditions.
Bromination: The final step involves the bromination of the spiro compound using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: Formation of additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biochemical Research: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro Compounds: Other spiro compounds with different ring structures or substituents.
Quinazoline Derivatives: Compounds with a quinazoline core but different functional groups.
Uniqueness
The uniqueness of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one lies in its specific combination of a spiro linkage, a bromine atom, and a quinazoline moiety. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
885267-16-3 |
---|---|
Molekularformel |
C12H13BrN2O |
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
8-bromospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C12H13BrN2O/c13-9-5-3-4-8-10(9)14-11(16)15-12(8)6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,14,15,16) |
InChI-Schlüssel |
JKGBRRWQIJENFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C3=C(C(=CC=C3)Br)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.